molecular formula C11H13BrO B13543415 4-(3-Bromophenyl)-2-methylbutanal

4-(3-Bromophenyl)-2-methylbutanal

Cat. No.: B13543415
M. Wt: 241.12 g/mol
InChI Key: ALXGHKSSCQFZPX-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-methylbutanal is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom attached to the phenyl ring and a methyl group on the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-methylbutanal typically involves the bromination of 3-phenyl-2-methylbutanal. The process can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure controlled bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-methylbutanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(3-Bromophenyl)-2-methylbutanoic acid.

    Reduction: 4-(3-Bromophenyl)-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-2-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-methylbutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom on the phenyl ring can participate in halogen bonding interactions, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-methylbutanal
  • 4-(3-Chlorophenyl)-2-methylbutanal
  • 4-(3-Fluorophenyl)-2-methylbutanal

Uniqueness

4-(3-Bromophenyl)-2-methylbutanal is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the methyl group on the butanal chain also contributes to its distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

4-(3-bromophenyl)-2-methylbutanal

InChI

InChI=1S/C11H13BrO/c1-9(8-13)5-6-10-3-2-4-11(12)7-10/h2-4,7-9H,5-6H2,1H3

InChI Key

ALXGHKSSCQFZPX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)Br)C=O

Origin of Product

United States

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